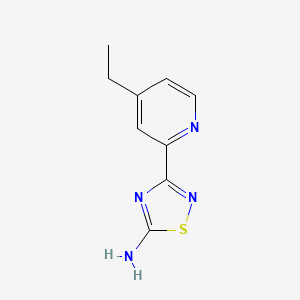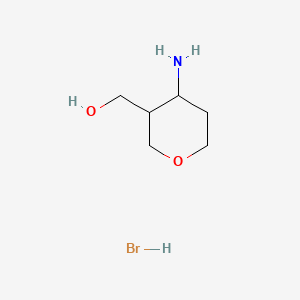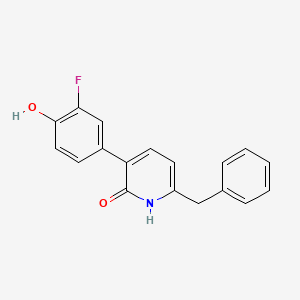![molecular formula C12H8ClF3N2O B13887064 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a chloro group at position 4, a methoxy group at position 5, and a 4-(trifluoromethyl)phenyl group at position 6. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine typically involves a multi-step process:
Starting Material: The synthesis begins with 4,6-dichloro-5-methoxypyrimidine.
Suzuki-Miyaura Coupling: The trifluoromethyl phenyl group is introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the amination step and the Suzuki-Miyaura coupling, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyrimidine ring can undergo reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Common Reagents and Conditions
Amination: Ammonium hydroxide in heated 2-propanol.
Suzuki-Miyaura Coupling: Boronic acid derivatives, palladium catalysts, and base (e.g., potassium carbonate) in an organic solvent (e.g., ethanol or DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while oxidation of the methoxy group would yield a carbonyl derivative.
Applications De Recherche Scientifique
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Electron-Withdrawing Effects: The trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets by withdrawing electron density from the pyrimidine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-5-methoxy-6-phenylpyrimidine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
4-chloro-5-methoxy-6-(4-fluorophenyl)pyrimidine: Contains a fluorine atom instead of a trifluoromethyl group, leading to different steric and electronic effects.
4-chloro-5-methoxy-6-(4-methylphenyl)pyrimidine: Contains a methyl group instead of a trifluoromethyl group, affecting its hydrophobicity and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine imparts unique electronic properties, making it more electron-deficient and potentially more reactive in certain chemical reactions. This can enhance its biological activity and make it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C12H8ClF3N2O |
|---|---|
Poids moléculaire |
288.65 g/mol |
Nom IUPAC |
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2O/c1-19-10-9(17-6-18-11(10)13)7-2-4-8(5-3-7)12(14,15)16/h2-6H,1H3 |
Clé InChI |
NNIPWEIAAMYSJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CN=C1Cl)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)

![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)



![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)

![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
